molecular formula C6H11NO B13216619 2-Oxa-3-azabicyclo[2.2.2]octane

2-Oxa-3-azabicyclo[2.2.2]octane

Cat. No.: B13216619
M. Wt: 113.16 g/mol
InChI Key: ZOBADFAILWOYHX-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[222]octane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of Schiff bases and secondary arylamides of acetoacetic acid . The reaction proceeds through the formation of intermediates, which then cyclize to form the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Oxa-3-azabicyclo[2.2.2]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of oxygen and nitrogen atoms within a bicyclic framework, providing a versatile scaffold for various chemical and biological applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane

InChI

InChI=1S/C6H11NO/c1-3-6-4-2-5(1)7-8-6/h5-7H,1-4H2

InChI Key

ZOBADFAILWOYHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1NO2

Origin of Product

United States

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